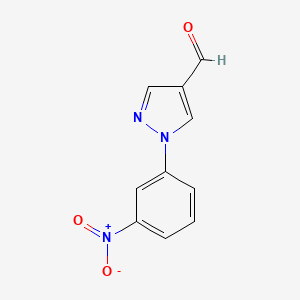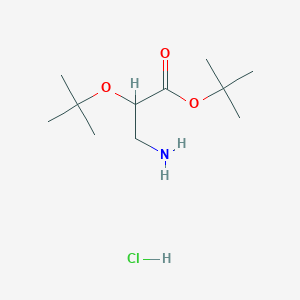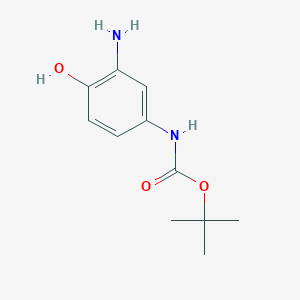![molecular formula C19H18N2O2S B2937626 (E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865544-58-7](/img/structure/B2937626.png)
(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One common method involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, a novel synthesis of certain derivatives involved a one-pot C–C and C–N bond-forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in aqueous solvent .科学的研究の応用
Anticancer Activity
Benzothiazole derivatives, including compounds similar to "(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide," have been investigated for their anticancer properties. Research indicates that these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cell lines. The mechanism behind this activity may involve interactions with cellular targets that are crucial for cancer cell survival and proliferation. For example, a study by Ravinaik et al. (2021) synthesized and evaluated a series of benzothiazole derivatives for their anticancer activity, showing promising results compared to a reference drug.
Analgesic Activity
The analgesic (pain-relieving) properties of benzothiazole derivatives are also of significant interest. Compounds structurally related to "this compound" have been synthesized and tested for their ability to alleviate pain. These studies suggest potential applications in developing new pain management solutions. For instance, research conducted by Saad et al. (2011) explored the synthesis and analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety, indicating the analgesic potential of these compounds.
Antimicrobial Activity
Benzothiazole derivatives are explored for their antimicrobial activity against a range of pathogenic microorganisms. This research avenue is crucial for addressing the growing concern of antibiotic resistance. Studies have shown that these compounds can serve as the basis for developing new antimicrobial agents with novel mechanisms of action. For example, a study by Narayana et al. (2004) focused on the synthesis of new thiazolyl benzamides as potential antifungal agents, showcasing the antimicrobial research applications of benzothiazole derivatives.
作用機序
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their peroxidase activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it disrupts the production of prostaglandins from arachidonic acid. This disruption can lead to a decrease in inflammation and pain, as prostaglandins are responsible for these symptoms.
Result of Action
The molecular and cellular effects of the compound’s action result in a decrease in inflammation. By inhibiting the activity of COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation . This leads to a reduction in the symptoms of inflammation, such as redness, swelling, and pain.
Safety and Hazards
将来の方向性
The development of new selective fluorogenic probes for monitoring cellular components of healthy and infected cells may help to determine the mechanism of the pathogenesis of new pathogens in living cells . Benzothiazole derivatives, due to their diverse biological activities, continue to be an area of interest in drug discovery and development .
生化学分析
Biochemical Properties
The compound (E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been found to interact with certain enzymes and proteins, contributing to its biochemical activity. In particular, it has shown the highest IC 50 values for COX-1 inhibition . This suggests that the compound may interact with the COX-1 enzyme, potentially inhibiting its activity.
Cellular Effects
In terms of cellular effects, this compound has been observed to influence cell function. It has demonstrated excellent COX-2 SI values , suggesting that it may impact cell signaling pathways related to inflammation
Molecular Mechanism
特性
IUPAC Name |
4-acetyl-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-4-21-16-10-5-12(2)11-17(16)24-19(21)20-18(23)15-8-6-14(7-9-15)13(3)22/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPLGHCSJWNPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-fluorophenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2937544.png)
![Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2937546.png)


![9-(2-methoxyethyl)-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2937551.png)
![3-(8-ethyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2937555.png)

![N-(3-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2937557.png)
![8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2937559.png)

![3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol](/img/structure/B2937563.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2937564.png)
![3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2937565.png)
![N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B2937566.png)
